molecular formula C18H17Br2NO4S2 B11101101 2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate

2,6-Dibromo-4-(morpholin-4-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate

Cat. No.: B11101101
M. Wt: 535.3 g/mol
InChI Key: GRIJGGUYDSYORJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(morpholinocarbothioyl)phenyl 4-methyl-1-benzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, a morpholine ring, and a benzenesulfonate group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(morpholinocarbothioyl)phenyl 4-methyl-1-benzenesulfonate typically involves multi-step organic reactions. One common method includes the bromination of a precursor phenyl compound, followed by the introduction of the morpholinocarbothioyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the phenyl ring to attach the benzenesulfonate group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, along with continuous stirring, ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(morpholinocarbothioyl)phenyl 4-methyl-1-benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the sulfonate group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dehalogenated compounds.

Scientific Research Applications

2,6-Dibromo-4-(morpholinocarbothioyl)phenyl 4-methyl-1-benzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(morpholinocarbothioyl)phenyl 4-methyl-1-benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the morpholine ring play crucial roles in binding to these targets, while the benzenesulfonate group enhances solubility and stability. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-methylphenol
  • 2,6-Dibromo-4-methylaniline
  • 2,6-Dibromo-4-methylpyridine

Uniqueness

Compared to similar compounds, 2,6-Dibromo-4-(morpholinocarbothioyl)phenyl 4-methyl-1-benzenesulfonate stands out due to the presence of the morpholinocarbothioyl group and the benzenesulfonate group. These functional groups confer unique chemical properties, such as increased reactivity and solubility, making it more versatile in various applications.

Properties

Molecular Formula

C18H17Br2NO4S2

Molecular Weight

535.3 g/mol

IUPAC Name

[2,6-dibromo-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C18H17Br2NO4S2/c1-12-2-4-14(5-3-12)27(22,23)25-17-15(19)10-13(11-16(17)20)18(26)21-6-8-24-9-7-21/h2-5,10-11H,6-9H2,1H3

InChI Key

GRIJGGUYDSYORJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)C(=S)N3CCOCC3)Br

Origin of Product

United States

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